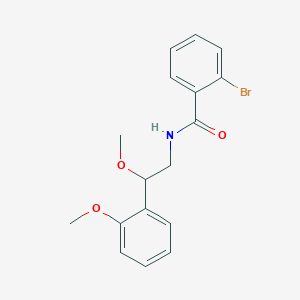

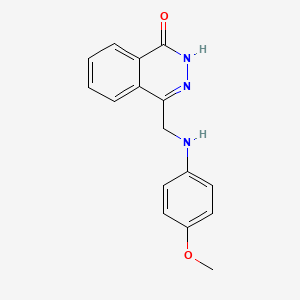

2-bromo-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-bromo-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, similar compounds with bromo, methoxy, and benzamide functional groups have been synthesized and analyzed, suggesting potential relevance in pharmaceutical chemistry and materials science.

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-component reactions, as seen in the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which are obtained through a reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . This method is noted for its high yields and straightforward workup, indicating that a similar approach might be applicable for synthesizing the compound .

Molecular Structure Analysis

X-ray diffraction techniques and DFT calculations are commonly used to determine the molecular structure of benzamide derivatives. For instance, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray single crystal diffraction, revealing its crystallization in a triclinic system . Such analyses provide detailed insights into the geometrical parameters of these molecules, which are crucial for understanding their chemical behavior.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be explored through various chemical reactions. For example, the total synthesis of a biologically active natural product starting from a bromo and methoxy-substituted precursor involved multiple steps, including regioselective demethylation . This indicates that the compound "2-bromo-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzamide" could potentially undergo similar transformations, which could be useful in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the stability of these compounds, as demonstrated by the Hirshfeld surface analysis and DFT calculations of 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides . Additionally, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT, providing insights into the chemical reactivity of these molecules .

Wissenschaftliche Forschungsanwendungen

Selective Radical Cyclisation

One application of related compounds involves the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This process, catalyzed by nickel(I) tetramethylcyclam, showcases the utility of brominated compounds in synthesizing complex organic structures with high yields. Such reactions are fundamental in organic synthesis, providing pathways to diverse molecular architectures (Esteves, Ferreira, & Medeiros, 2007).

Antibacterial Bromophenols

Bromophenols derived from marine sources, such as the red alga Rhodomela confervoides, exhibit antibacterial properties. These compounds, including derivatives of brominated benzamides, have been studied for their effectiveness against various bacterial strains, highlighting the antimicrobial potential of naturally occurring brominated compounds (Xu et al., 2003).

Synthesis of CCR5 Antagonists

Brominated benzamide derivatives play a role in the synthesis of CCR5 antagonists, which are compounds of interest for their potential therapeutic applications. The practical synthesis of these antagonists involves several steps, including bromination and amidation, showcasing the importance of brominated intermediates in medicinal chemistry (Ikemoto et al., 2005).

Antipathogenic Thiourea Derivatives

Thiourea derivatives synthesized from bromo-benzamide compounds exhibit antipathogenic activities. These compounds have been evaluated for their interaction with bacterial cells, demonstrating the potential for developing novel antimicrobial agents based on brominated benzamide chemistry (Limban, Marutescu, & Chifiriuc, 2011).

Eigenschaften

IUPAC Name |

2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO3/c1-21-15-10-6-4-8-13(15)16(22-2)11-19-17(20)12-7-3-5-9-14(12)18/h3-10,16H,11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDDXQGETWLUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C2=CC=CC=C2Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)

![5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516084.png)

![2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B2516085.png)

![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)

![3-[[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2516090.png)

![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)